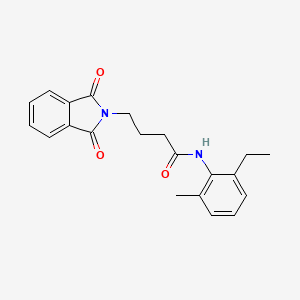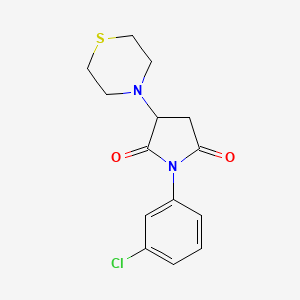
1-(3-chlorophenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione, commonly known as Chloramphenicol, is a broad-spectrum antibiotic that was first discovered in 1947. It is a small molecule that can easily penetrate cell membranes and has been widely used in clinical practice. Chloramphenicol has been used to treat a variety of bacterial infections, including typhoid fever, meningitis, and pneumonia.
作用机制
Chloramphenicol works by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit and prevents the formation of peptide bonds between amino acids. This prevents the synthesis of new proteins and ultimately leads to bacterial death.
Biochemical and Physiological Effects:
Chloramphenicol has been shown to have both biochemical and physiological effects. It can affect the metabolism of certain drugs and can also cause bone marrow suppression, which can lead to anemia and thrombocytopenia. Chloramphenicol can also cause gray baby syndrome, a rare but potentially fatal condition that affects newborns.
实验室实验的优点和局限性
Chloramphenicol has several advantages for lab experiments. It is a broad-spectrum antibiotic that can be used to study a variety of bacterial species. It is also relatively inexpensive and readily available. However, Chloramphenicol has several limitations. It can be toxic to certain cell types and can also interfere with the expression of certain genes.
未来方向
There are several future directions for Chloramphenicol research. One area of interest is the development of new antibiotics that are more effective against antibiotic-resistant bacteria. Another area of interest is the study of Chloramphenicol's effects on the microbiome and its potential role in the development of antibiotic resistance. Additionally, there is ongoing research into the use of Chloramphenicol in the treatment of certain cancers.
合成方法
Chloramphenicol is synthesized by the condensation of p-nitrobenzene and thiomorpholine to form 3-(4-nitrophenyl)thiomorpholine. This compound is then reduced to 3-(4-aminophenyl)thiomorpholine, which is further condensed with succinic anhydride to form Chloramphenicol.
科学研究应用
Chloramphenicol has been extensively studied for its antibacterial properties. It has been used in a variety of scientific research applications, including the study of bacterial protein synthesis, gene expression, and antibiotic resistance. Chloramphenicol has also been used in the development of new antibiotics and has been shown to have synergistic effects with other antibiotics.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c15-10-2-1-3-11(8-10)17-13(18)9-12(14(17)19)16-4-6-20-7-5-16/h1-3,8,12H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJALBKNCANTCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808833 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5210487.png)


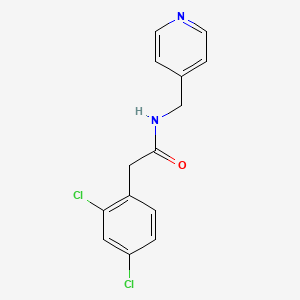
![3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5210506.png)

![isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5210518.png)
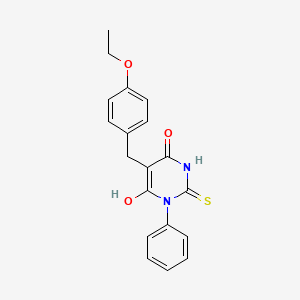

![4-[(6-chloro-1,3-benzothiazol-2-yl)thio]-1-(4-fluorophenyl)-1-butanone](/img/structure/B5210543.png)
![2-[2-(methylthio)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5210546.png)
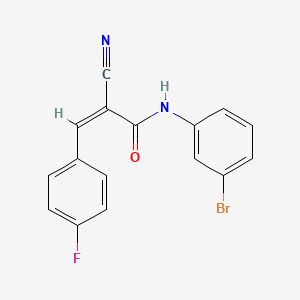
![4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5210557.png)
